
(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C₉H₁₀BrFNO This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position of the propan-1-ol chain through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-OL: Similar structure with the bromine atom at the 4-position.
(S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of bromine.
(S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Biological Activity
(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and halogen substituents. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C9H11BrFNO
- Molecular Weight : 248.10 g/mol
- CAS Number : 1250877-02-1
The compound's structure includes a chiral center at the carbon atom adjacent to the amino group, which plays a crucial role in its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, facilitating interactions with enzymes and receptors.
- Halogen Bonding : The presence of bromine and fluorine atoms enhances binding affinity through halogen bonding, which can significantly influence the compound's efficacy against specific biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 mg/mL |
Staphylococcus aureus | 0.25 mg/mL |
Pseudomonas aeruginosa | 1 mg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly in an era of rising antibiotic resistance .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
MDA-MB-231 (Breast Cancer) | 12.51 |
4T1 (Breast Cancer) | 13.23 |
These results highlight the compound's potential as a therapeutic agent in cancer treatment, warranting further exploration into its mechanisms and efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The following general procedure outlines one approach:
- Starting Material Preparation : Begin with commercially available precursors.
- Formation of Chiral Center : Utilize asymmetric synthesis techniques to introduce chirality.
- Substitution Reactions : Implement halogenation reactions to introduce bromine and fluorine substituents.
- Purification : Employ chromatography techniques to isolate the final product with high purity.
This synthetic route can be optimized for scalability in industrial applications .
Study on Enzyme Interaction
A recent study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound acts as a competitive inhibitor for certain enzymes, suggesting its potential role in modulating metabolic processes.
Pharmacological Evaluation
Further pharmacological evaluations have shown that this compound can enhance the activity of certain receptor systems, leading to increased therapeutic effects in preclinical models. This dual action—both as an antimicrobial and anticancer agent—positions it as a versatile candidate for drug development .
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI Key |
CABWQPCVYDYEOE-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CCO)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.